1H-Pyrrolo[2,3-b]pyridin-5-ol - 98549-88-3

1H-Pyrrolo[2,3-b]pyridin-5-ol

Catalog Number: EVT-467826
CAS Number: 98549-88-3
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor. It exhibits improved pharmaceutical properties compared to its precursor, the 4-fluoro derivative of indole derivative 1. BMS-378806 retains the HIV-1 inhibitory profile of the 4-fluoro derivative by interfering with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. []

Relevance: BMS-378806 shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1H-Pyrrolo[2,3-b]pyridin-5-ol. The key structural difference lies in the substitution pattern. BMS-378806 features a methoxy group at the 4-position, an oxoacetyl-2-(R)-methylpiperazine moiety at the 1-position, and a benzoyl group at the 4' position of the piperazine ring. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2). [] Studies have shown that it undergoes extensive metabolism both in vitro and in various species, including the cynomolgus monkey, dog, mouse, and rat. Metabolic pathways include oxidation and conjugation reactions on different parts of the molecule. Notably, the pyridine nitrogen of the 2-methyl-1H-pyrrolo moiety can undergo direct glucuronidation or conjugation with N-acetylglucosamine. []

Relevance: BMS-645737 incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold within its structure, specifically as a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl substituent. This shared core structure links it to 1H-Pyrrolo[2,3-b]pyridin-5-ol. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor. It exhibits potent antiproliferative activities against cancer cell lines like SW620 and HeLa. [] Mechanistically, Compound 8o is shown to regulate the PI3K/AKT/mTOR signaling pathway by suppressing the phosphorylation of AKT and S6 proteins. [] It also displays good oral bioavailability (76.8%) and significant antitumor efficacy in vivo with minimal toxicity. []

Relevance: Compound 8o contains the 1H-pyrrolo[2,3-b]pyridine moiety, highlighting its structural relationship to 1H-Pyrrolo[2,3-b]pyridin-5-ol. Both molecules share this core structure. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a drug for which the crystal structure of its dihydrochloride dihydrate salt has been determined. [] In the crystal structure, both nitrogen atoms in the pexidartinib molecule, one from the central pyridine ring and the other from the pyrrolopyridine group, are protonated. [] The molecule interacts with water molecules and chloride ions via N–H···O and N–H···Cl hydrogen bonds, respectively. []

Relevance: Pexidartinib incorporates a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, making it structurally similar to 1H-Pyrrolo[2,3-b]pyridin-5-ol. The main difference lies in the chlorine substituent at the 5-position and the extended side chain at the 3-position in pexidartinib. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. [] It exhibits good metabolic stability and oral bioavailability. [] Preclinical studies have shown its ability to reduce IL-17 levels and skin inflammation upon oral administration. []

Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1H-Pyrrolo[2,3-b]pyridin-5-ol. Key structural differences include a methyl group at the 1-position, a trifluoromethyl group at the 4-position, and a complex 3-cyanobenzamide substituent at the 5-position, which is further modified with a 1-isobutyrylpiperidin-4-yl group. []

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolines

Compound Description: This group of compounds is synthesized through a SnCl2-catalyzed multicomponent reaction involving 1H-pyrrolo[2,3-b]pyridine derivatives. [] This reaction proceeds with high chemo- and regioselectivity in an atom-economical manner. []

Relevance: The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines are directly derived from 1H-Pyrrolo[2,3-b]pyridin-5-ol's parent structure, 1H-pyrrolo[2,3-b]pyridine. These compounds share the core 7-azaindole scaffold and differ by the quinoline substituent at the 3-position. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

Compound Description: This series of compounds exhibits potent inhibitory activity against platelet-derived growth factor-beta receptor (PDGF-betaR). [] The lead compound, 7d-6, demonstrates potent inhibition of PDGF-induced cell proliferation and auto-phosphorylation. [] Further optimization led to the identification of compound 7d-9, which displayed improved potency and selectivity for PDGF-betaR over other kinases like VEGFR2, EGFR, c-Met, and IGF-IR. [] Another notable compound, 7b-2, showed potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. []

Relevance: These compounds share the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 1H-Pyrrolo[2,3-b]pyridin-5-ol. The core structure is conserved, with variations in the substituents at the 3-position, which is linked to a quinoxaline-2(1H)-one scaffold in these derivatives. []

2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

Compound Description: Identified through a combined ligand- and structure-based pharmacophore modeling and docking study, this compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase. [] It exhibits favorable docking scores and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, suggesting potential for further development as an anticancer drug. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor. [] Its synthesis involves a multistep process that has been optimized for cost-effectiveness and safety. [] Notably, the synthesis utilizes a trifluoromethyl group with controllable reactivity as a masked methyl group. []

Relevance: The compound incorporates a 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl moiety, highlighting its structural similarity to 1H-Pyrrolo[2,3-b]pyridin-5-ol. The key difference lies in the substitution pattern. This compound has a methyl group at the 3-position and an oxygen linker connecting the 4-position of the pyrrolopyridine core to a 3,5-difluoro-4-(pyrimidin-2,4-diamine)phenyl group. []

N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3 kinase. [] It was identified during the search for RIPK3 inhibitors with novel profiles and its binding mode was confirmed by protein crystallography. [] This inhibitor exhibits a unique binding mode targeting a previously unreported conformation of RIPK3. [] Structure-based drug design efforts focusing on this conformation led to improved selectivity against key off-target kinases. []

Relevance: This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, directly linking it to 1H-Pyrrolo[2,3-b]pyridin-5-ol. The main structural variations include a fluorine atom at the 3-position of the pyrrolopyridine core, an oxygen linker connecting the 4-position to a 3-fluoro-4-(1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)phenyl group. []

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)

Compound Description: [(18)F]-MK-6240 is a novel PET tracer developed for detecting neurofibrillary tangles (NFTs). [] It shows high specificity and selectivity for binding to NFTs. [] [(18)F]-MK-6240 also exhibits suitable physicochemical properties and in vivo pharmacokinetics for PET imaging. []

Relevance: Although this compound contains a pyrrolopyridine core, it is a 1H-pyrrolo[2,3-c]pyridine, distinct from the 1H-pyrrolo[2,3-b]pyridine structure found in 1H-Pyrrolo[2,3-b]pyridin-5-ol. While structurally similar, the different isomeric forms may lead to distinct biological activities. []

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1) and [(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)

Compound Description: These compounds represent a starting point and a potent lead, respectively, in a research effort focused on developing Cdc7 kinase inhibitors. [] Compound 42, with an IC50 value of 7 nM, demonstrates significant potency as an ATP-mimetic Cdc7 kinase inhibitor. []

Relevance: Both compounds, Compound 1 and Compound 42, share the 1H-pyrrolo[2,3-b]pyridine scaffold with 1H-Pyrrolo[2,3-b]pyridin-5-ol. The main difference lies in the substitution pattern, particularly at the 3-position, where a (Z)-methylene linker connects the pyrrolopyridine core to either a 2-phenyl-3,5-dihydro-4H-imidazol-4-one (Compound 1) or a 2-(benzylamino)-1,3-thiazol-4(5H)-one (Compound 42) moiety. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: Compound 22 is a potent and selective type II CDK8 inhibitor. [] It exhibits an IC50 value of 48.6 nM against CDK8. [] In vivo studies demonstrated significant tumor growth inhibition in colorectal cancer xenografts. [] Mechanistically, Compound 22 inhibits β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. [] It also induces cell cycle arrest in the G2/M and S phases. [] With a bioavailability of 39.8% and low toxicity, Compound 22 shows promise as a potential therapeutic agent for colorectal cancer. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound was unexpectedly synthesized through a copper-catalyzed reaction while attempting to prepare [(5MAP)2CuBr2]2 (2) in 2-butanone. [] The synthesis involves the in situ formation of the bicyclic ligand, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium, through the condensation of 2-amino-5-methylpyridine (5MAP) with the solvent. [] The acetate ions required for the final copper-paddlewheel compound, [(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2], are generated by copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent. [] This compound exhibits strong antiferromagnetic interactions (-400 K). []

Relevance: This compound is structurally related to 1H-Pyrrolo[2,3-b]pyridin-5-ol through their shared 1H-pyrrolo[2,3-b]pyridine core. The key structural difference lies in the substituents. This compound has a bromine atom at the 3-position, an ethyl group at the 2-position, and a methyl group at the 5-position. []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: This group of compounds was designed and synthesized as JAK1-selective inhibitors. [] The research involved exploring N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide as a potential scaffold for JAK1 selectivity. [] A key finding was the identification of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) as a potent and selective JAK1 inhibitor. [] Specifically, the (S,S)-enantiomer of 31g (38a) displayed excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. [] Further biological evaluation revealed that 31g could effectively reduce the proliferation and expression of fibrogenic genes in TGF-β-induced hepatic stellate cells (HSCs), indicating potential for treating hepatic fibrosis. []

Relevance: These N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives are closely related to 1H-Pyrrolo[2,3-b]pyridin-5-ol as they share the 1H-pyrrolo[2,3-b]pyridine core structure. The differences lie in the substitution pattern, specifically the presence of a carboxamide group at the 5-position and an N-methyl substituent on the carboxamide moiety. []

Properties

CAS Number

98549-88-3

Product Name

1H-Pyrrolo[2,3-b]pyridin-5-ol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9)

InChI Key

VUQZKLXKFUBWRP-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)O

Canonical SMILES

C1=CNC2=NC=C(C=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.